molecular formula C11H10Cl2O4 B8413668 2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate

Cat. No. B8413668
M. Wt: 277.10 g/mol
InChI Key: SIAPJUIDTOGEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate is a useful research compound. Its molecular formula is C11H10Cl2O4 and its molecular weight is 277.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dichloro-2-formylphenoxy)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

2-(3,5-dichloro-2-formylphenoxy)ethyl acetate

InChI

InChI=1S/C11H10Cl2O4/c1-7(15)16-2-3-17-11-5-8(12)4-10(13)9(11)6-14/h4-6H,2-3H2,1H3

InChI Key

SIAPJUIDTOGEKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C(=CC(=C1)Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a soln. of 4,6-dichlorosalicylaldehyde (3.72 mmol) in 5 mL DMF was added Cs2CO3 (3.72 mmol) followed by KI (3.72 mmol) and 2-bromoethylacetate (8.68 mmol). The reaction mixture was heated to 100° C. for 4 h and then stirred at RT for 3 days. The mixture was diluted with EtOAc and washed 3 times with water and then with brine. The comb. org. layers were dried over MgSO4 and conc. in vacuo. Purification with CC (20-100% EtOAc/Hept) gives the desired compound as beige solid.
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.68 mmol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4,6-dichlorosalicylaldehyde (3.72 mmol) in 5 mL DMF was added Cs2CO3 (3.72 mmol) followed by KI (3.72 mmol) and 2-bromoethyl acetate (8.68 mmol). The reaction mixture was heated to 100° C. for 4 h and then stirred at RT for 3 days. The mixture was diluted with EtOAc and washed 3 times with water and then with brine. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc (4/1) to EtOAc gives the desired compound as beige solid.
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Quantity
3.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.68 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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